3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid
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Overview
Description
3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid is a complex organic compound that features a dibenzofuran core with a propionic acid side chain and a fluorenylmethoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid typically involves multiple steps:
Formation of the Dibenzofuran Core: This can be achieved through the cyclization of appropriate biphenyl precursors under oxidative conditions.
Introduction of the Propionic Acid Side Chain: This step involves the functionalization of the dibenzofuran core with a propionic acid moiety, often through Friedel-Crafts acylation.
Attachment of the Fluorenylmethoxycarbonyl-Protected Amino Group: This is typically done using fluorenylmethoxycarbonyl chloride in the presence of a base to form the protected amino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dibenzofuran core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The propionic acid side chain can be reduced to the corresponding alcohol.
Substitution: The fluorenylmethoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: Alcohol derivatives of the propionic acid side chain.
Substitution: Free amine after deprotection of the fluorenylmethoxycarbonyl group.
Scientific Research Applications
3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug precursor or as a protective group in peptide synthesis.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid largely depends on its application. In peptide synthesis, the fluorenylmethoxycarbonyl group acts as a protective group, preventing unwanted reactions at the amino site. The dibenzofuran core can interact with various molecular targets, potentially affecting biological pathways related to oxidative stress or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid is unique due to its combination of a dibenzofuran core and a fluorenylmethoxycarbonyl-protected amino group. This structure provides a balance of stability and reactivity, making it suitable for various synthetic and research applications.
Properties
IUPAC Name |
3-[6-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]dibenzofuran-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO5/c34-29(35)16-15-20-7-5-13-26-27-14-6-8-21(31(27)38-30(20)26)17-18-33-32(36)37-19-28-24-11-3-1-9-22(24)23-10-2-4-12-25(23)28/h1-14,28H,15-19H2,(H,33,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYOHIPGRVZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=C5C(=CC=C4)C6=CC=CC(=C6O5)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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